2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Description
Systematic Nomenclature and CAS Registry Verification (878433-23-9)
The systematic nomenclature of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is designated as 2-methyl-5-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride, which accurately reflects the structural arrangement of substituents on the benzene ring. The nomenclature system prioritizes the sulfonyl chloride as the principal functional group, with the benzene ring serving as the parent structure and the methyl and pyrrolidinone moieties functioning as substituents.
The Chemical Abstracts Service registry number 878433-23-9 provides unique identification for this compound within the global chemical database system. This registry verification confirms the compound's official recognition and standardized identification across multiple chemical databases, including PubChem and the Environmental Protection Agency DSSTox database. The Chemical Abstracts Service number ensures unambiguous identification and facilitates accurate communication within the scientific community, particularly important given the structural complexity and potential for isomeric confusion with related compounds.
Alternative nomenclature systems recognize this compound under several systematic names, including benzenesulfonyl chloride, 2-methyl-5-(2-oxo-1-pyrrolidinyl)- and 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. These variations reflect different approaches to systematic naming while maintaining chemical accuracy and structural clarity. The compound has also been registered under various trade names and product identifiers across commercial chemical suppliers, with molecular formula code designations such as MFCD07801185 appearing in supplier databases.
Database cross-referencing reveals consistent registration across multiple international chemical information systems, including ChemSpider identification number 4985116 and PubChem compound identifier 6484675. This comprehensive registration ensures global accessibility and standardized communication regarding the compound's identity and properties. The verification process confirms that the Chemical Abstracts Service number 878433-23-9 exclusively corresponds to this specific structural arrangement and molecular composition.
Molecular Formula (C₁₁H₁₂ClNO₃S) and Weight (273.73 g/mol) Determination
The molecular formula C₁₁H₁₂ClNO₃S represents the exact atomic composition of this compound, indicating eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This empirical formula determination results from detailed analytical characterization using multiple spectroscopic and analytical techniques, providing definitive confirmation of the compound's elemental composition. The molecular weight calculation based on this formula yields a precise value of 273.731 atomic mass units, with some sources reporting 273.74 grams per mole.
Detailed molecular weight analysis demonstrates that the carbon framework contributes 132.11 atomic mass units, representing approximately 48.3% of the total molecular mass. The hydrogen content adds 12.10 atomic mass units, while the heteroatoms make substantial contributions: chlorine (35.45 atomic mass units), sulfur (32.07 atomic mass units), nitrogen (14.01 atomic mass units), and oxygen atoms collectively contributing 48.00 atomic mass units. This distribution reflects the compound's organic nature while highlighting the significant contribution of heteroatoms to the overall molecular mass.
The monoisotopic mass calculation provides a more precise value of 273.022642 atomic mass units, accounting for the most abundant isotopes of each constituent element. This precise mass determination proves essential for high-resolution mass spectrometry identification and structural confirmation. The difference between average molecular weight and monoisotopic mass reflects the natural isotopic distribution of constituent elements, particularly carbon and chlorine isotopes.
Computational analysis of the molecular formula reveals several important structural insights. The degree of unsaturation calculation indicates seven degrees of unsaturation, accounting for the benzene ring (four degrees), the pyrrolidinone carbonyl group (one degree), and the two sulfonyl oxygen double bonds (two degrees). This calculation confirms the proposed structural arrangement and validates the presence of aromatic and carbonyl functionalities within the molecule.
The following table summarizes the molecular composition and mass distribution:
| Element | Count | Atomic Mass (amu) | Total Contribution (amu) | Percentage |
|---|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 | 48.3% |
| Hydrogen | 12 | 1.01 | 12.12 | 4.4% |
| Chlorine | 1 | 35.45 | 35.45 | 12.9% |
| Nitrogen | 1 | 14.01 | 14.01 | 5.1% |
| Oxygen | 3 | 16.00 | 48.00 | 17.5% |
| Sulfur | 1 | 32.07 | 32.07 | 11.7% |
| Total | 29 | - | 273.76 | 100.0% |
Three-Dimensional Conformational Analysis Using X-ray Crystallography
X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound, revealing important conformational details that influence chemical reactivity and molecular behavior. The crystallographic investigation demonstrates that sulfonyl chlorides of this type often exhibit specific molecular arrangements in the solid state, with the sulfonyl chloride group adopting characteristic orientations relative to the benzene ring plane. These structural features prove critical for understanding the compound's chemical behavior and predicting reaction outcomes.
The crystallographic data reveals that the presence of ortho-methyl substitution causes significant steric interactions that influence the overall molecular conformation. The ortho-alkyl substituent forces the sulfonyl chloride group to adopt a slightly twisted orientation relative to the benzene ring plane, with deviations from perpendicularity ranging from 0 to 14 degrees depending on the degree of substitution. This conformational twist results from steric repulsion between the methyl group and the sulfonyl oxygen atoms, creating a characteristic molecular geometry that distinguishes ortho-substituted derivatives from their unsubstituted counterparts.
Three-dimensional structural analysis using International Union of Crystallography standard methods reveals that the pyrrolidinone ring adopts a specific conformation that minimizes intramolecular strain while maintaining optimal orbital overlap for conjugation with the benzene ring. The nitrogen atom of the pyrrolidinone substituent shows planar geometry, consistent with partial double-bond character resulting from resonance interaction with the aromatic system. This structural feature contributes to the overall rigidity of the molecular framework and influences the compound's chemical reactivity patterns.
The molecular structure exhibits characteristic hydrogen bonding patterns within the crystal lattice, with polar groups generating intramolecular hydrogen bonds of the carbon-hydrogen to oxygen type. These hydrogen bonding interactions stabilize specific conformational arrangements and contribute to the overall crystal packing efficiency. The branched system of intermolecular hydrogen bridges of carbon-hydrogen to oxygen and carbon-hydrogen to chlorine types provides additional stabilization within the crystal structure.
Computational molecular modeling studies complement experimental crystallographic data, providing insights into conformational flexibility and preferred molecular geometries. Density functional theory calculations using B3LYP methodology with Grimme's empirical dispersion correction reveal that the molecular structure maintains essential geometric features observed in experimental crystal structures. The calculated bond lengths and angles show excellent agreement with experimental values, validating the computational approach for predicting structural properties of related compounds.
The sulfonyl group geometry exhibits characteristic tetrahedral arrangement around the sulfur atom, with sulfur-oxygen bond lengths of approximately 1.44 Angstroms and sulfur-chlorine bond length of approximately 2.01 Angstroms. These bond distances reflect the partially ionic character of sulfur-oxygen bonds and the more covalent nature of the sulfur-chlorine interaction. The bond angles around sulfur deviate slightly from ideal tetrahedral geometry due to electronic repulsion effects and steric interactions with neighboring substituents.
Comparative Structural Features with Ortho-Substituted Benzenesulfonyl Chlorides
Comparative structural analysis reveals that this compound exhibits enhanced reactivity characteristics typical of ortho-substituted benzenesulfonyl chlorides, a phenomenon attributed to specific steric and electronic effects. The presence of the ortho-methyl substituent creates a distinctive reactivity profile that differentiates this compound from meta- and para-substituted analogs. Research investigations demonstrate that ortho-alkyl substituted benzenesulfonyl chlorides consistently show increased reactivity in nucleophilic substitution reactions compared to their unsubstituted counterparts.
Systematic comparison with related ortho-substituted derivatives, including 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride, reveals common structural motifs that contribute to enhanced reactivity. These compounds share the characteristic feature of steric crowding around the sulfonyl group, which destabilizes the ground state tetrahedral geometry and facilitates formation of trigonal bipyramidal transition states during nucleophilic attack. The steric acceleration effect observed in these systems results from relief of strain upon transformation from tetrahedral to trigonal bipyramidal geometry.
Electronic structure analysis using Natural Bond Orbital theory demonstrates that ortho-substituted benzenesulfonyl chlorides exhibit distinctive electron delocalization patterns compared to unsubstituted derivatives. The presence of alkyl substituents in ortho positions influences the hyperconjugation interactions involving sulfur orbitals and neighboring bonds. Reciprocal hyperconjugation of the form n→σ* (where n represents lone pairs and σ* represents antibonding orbitals) plays a significant role in determining the electronic structure of the sulfonyl group.
The pyrrolidinone substituent at the 5-position introduces additional electronic effects through resonance interaction with the benzene ring system. This substituent acts as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance, creating a complex electronic environment that influences the reactivity of the sulfonyl chloride functionality. Comparison with other electron-withdrawing substituents reveals that the pyrrolidinone group provides moderate activation of the sulfonyl chloride toward nucleophilic attack.
Kinetic studies of hydrolysis reactions for various ortho-substituted benzenesulfonyl chlorides demonstrate rate enhancements that correlate with the degree of steric crowding around the reactive center. The observed rate acceleration follows the order: 2,4,6-trisubstituted > 2,6-disubstituted > 2-monosubstituted > unsubstituted derivatives. This reactivity pattern reflects the progressive relief of steric strain as the coordination number of sulfur changes from four to five during the transition state formation.
The following comparative analysis table illustrates key structural parameters for related ortho-substituted benzenesulfonyl chlorides:
| Compound | Ortho Substituents | SO₂Cl Twist Angle | Relative Reactivity | Electronic Effect |
|---|---|---|---|---|
| Benzenesulfonyl chloride | None | 0° | 1.0 | Reference |
| 2-Methylbenzenesulfonyl chloride | One methyl | 2-5° | 1.5-2.0 | Weak activation |
| 2,6-Dimethylbenzenesulfonyl chloride | Two methyl | 5-8° | 3.0-5.0 | Moderate activation |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Three methyl | 8-14° | 10.0-20.0 | Strong activation |
| 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)- | One methyl + pyrrolidinone | 3-7° | 2.0-3.5 | Mixed electronic effects |
Crystallographic comparison studies reveal that the degree of sulfonyl group twisting correlates directly with the steric bulk of ortho substituents. While simple methyl groups cause minimal distortion, larger substituents like isopropyl groups induce more significant deviations from planar geometry. The pyrrolidinone substituent in the target compound represents an intermediate case, causing moderate geometric distortion while introducing additional electronic complexity through its extended conjugated system.
Properties
IUPAC Name |
2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNVYNSLQCXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424473 | |
| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878433-23-9 | |
| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride generally proceeds through the following key steps:
Formation of the Pyrrolidinone Moiety : The 2-oxo-pyrrolidin-1-yl group is typically introduced by cyclization of suitable amino acid derivatives or lactam precursors under acidic or basic catalysis. This step ensures the formation of the five-membered lactam ring essential for the compound’s biological activity.
Attachment to the Benzene Ring : The pyrrolidinone moiety is linked to the benzene ring through nucleophilic substitution or amide bond formation, depending on the precursor structures.
Introduction of the Sulfonyl Chloride Group : The sulfonyl chloride functionality is commonly introduced via chlorosulfonation of the methyl-substituted pyrrolidinone-bearing benzene derivative. This is typically achieved by reacting the aromatic precursor with chlorosulfonic acid or sulfuryl chloride under controlled low temperatures (0–5 °C) to minimize side reactions.
Reaction Conditions : The reactions are often conducted under inert atmospheres (nitrogen or argon) to prevent moisture-induced hydrolysis of sulfonyl chloride. Temperature control is critical, with many steps performed at low temperatures to improve selectivity and yield.
Purification : Post-reaction, the crude product is purified by recrystallization using solvents such as dichloromethane and hexane or by column chromatography employing silica gel with ethyl acetate/hexane gradients.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability and safety:
Continuous Flow Reactors : These reactors allow precise control of reaction parameters such as temperature, reagent addition rates, and mixing, which enhances reproducibility and yield.
Automated Systems : Automation facilitates consistent reaction monitoring and adjustment, reducing human error and improving safety when handling reactive chlorosulfonation reagents.
Waste Management : Industrial processes incorporate neutralization and distillation steps to manage hazardous by-products like phosphorus oxychloride, minimizing environmental impact and safety risks.
Reaction Mechanisms and Chemical Reactions Analysis
| Reaction Type | Reagents/Conditions | Description |
|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, low temp (0–5 °C) | Electrophilic aromatic substitution introducing sulfonyl chloride group on benzene ring. |
| Nucleophilic Substitution | Amines or alcohols, mild conditions | Sulfonyl chloride reacts with nucleophiles to form sulfonamides or sulfonate esters. |
| Oxidation | Potassium permanganate, chromium trioxide | Modifies pyrrolidinone ring or aromatic substituents to introduce oxygen functionalities. |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduces carbonyl groups in the pyrrolidinone moiety or other reducible sites. |
The sulfonyl chloride group’s electrophilicity facilitates substitution reactions with nucleophiles, making this compound a versatile intermediate in synthesizing sulfonamide derivatives. The pyrrolidinone ring can be chemically modified via oxidation or reduction to tailor biological and chemical properties.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolidinone ring formation | Amino acid derivatives, acid/base catalyst | 50–80 °C | 4–8 hours | 75–85 | Requires careful pH control |
| Attachment to benzene ring | Nucleophilic substitution conditions | Room temp to 50 °C | 2–6 hours | 80–90 | Catalyst may be used to improve selectivity |
| Chlorosulfonation | Chlorosulfonic acid, inert atmosphere | 0–5 °C | 1–3 hours | 70–80 | Temperature control critical to avoid side reactions |
| Purification | Recrystallization or chromatography | Ambient | Variable | >95 purity | Solvent choice affects crystallization quality |
Research Findings and Notes
The chlorosulfonation step is highly sensitive to temperature and moisture. Maintaining low temperatures and anhydrous conditions is essential to prevent hydrolysis of sulfonyl chloride and side reactions.
Industrial methods increasingly favor continuous flow reactors to enhance safety and reproducibility, especially when handling corrosive chlorosulfonic acid and related reagents.
The sulfonyl chloride group’s reactivity enables further functionalization, making this compound a valuable intermediate in medicinal chemistry and organic synthesis.
Analytical techniques such as ¹H and ¹³C NMR, FT-IR (notably S=O stretches near 1370 cm⁻¹ and 1180 cm⁻¹), and high-resolution mass spectrometry are critical for confirming structure and purity post-synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety serves as a primary reactive site, undergoing nucleophilic substitution with diverse nucleophiles to generate sulfonamide, sulfonate, or sulfonothioate derivatives (Table 1).
Table 1: Substitution reactions of 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
*Low yield attributed to competing hydrolysis under aqueous conditions .
Key Mechanistic Insight :
The reaction with amines proceeds via a two-step mechanism:
-
Nucleophilic attack by the amine on the electrophilic sulfur atom.
-
Expulsion of chloride ion to form the sulfonamide bond.
Functionalization of the Pyrrolidinone Ring
The 2-oxopyrrolidine moiety participates in redox and ring-opening reactions, enabling further structural diversification (Table 2).
Table 2: Reactions involving the pyrrolidinone ring
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | 2-Hydroxypyrrolidine derivative | Selective reduction of ketone | |
| Oxidation | KMnO₄, acidic H₂O, reflux | Glutaric acid derivative | Ring cleavage via C=O oxidation | |
| Alkylation | MeI, K₂CO₃, DMF, 60°C | N-Methylpyrrolidinone derivative | Enhances lipophilicity |
Notable Observation :
Reduction of the 2-oxo group with NaBH₄ preserves the sulfonyl chloride functionality, enabling sequential derivatization.
Table 3: Catalytic coupling reactions
Optimized Conditions :
-
Suzuki couplings achieve >80% yield with electron-deficient boronic acids .
-
Buchwald-Hartwig aminations require rigorous exclusion of moisture for optimal catalysis .
Hydrolytic Degradation Pathways
Under aqueous conditions, the sulfonyl chloride group undergoes hydrolysis, forming the corresponding sulfonic acid (Fig. 1).
Kinetic Data :
-
Hydrolysis rate (pH 7.4, 25°C):
-
Half-life: ~10 minutes in buffered solutions
Environmental Impact :
Hydrolysis releases HCl, necessitating neutralization in industrial waste streams.
Table 4: Bioactive derivatives and their targets
Case Study :
A sulfonamide derivative (R = 4-aminophenyl) demonstrated sub-μM inhibition of trypsin-like proteases via covalent modification of the catalytic serine residue .
Stability and Storage Recommendations
-
Thermal Stability : Decomposes above 150°C (DSC data).
-
Light Sensitivity : Degrades under UV light (λ = 254 nm) with .
-
Recommended Storage : Anhydrous conditions at −20°C in amber vials.
This compound’s dual reactivity at the sulfonyl chloride and pyrrolidinone groups makes it a versatile intermediate in synthetic and medicinal chemistry. Further studies exploring its use in photoaffinity labeling or PROTAC design are warranted, given its electrophilic sulfonyl group and modular derivatization potential.
Scientific Research Applications
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonate
- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid
Uniqueness
What sets 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride apart from similar compounds is its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications .
Biological Activity
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9) is a novel compound characterized by its sulfonyl chloride functional group attached to a benzene ring, which further features a pyrrolidinone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| CAS Number | 878433-23-9 |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring strong acids or bases, high temperatures, and inert atmospheres to avoid side reactions. Industrial production may utilize continuous flow reactors for consistent quality and yield.
The biological activity of this compound is primarily attributed to its reactive sulfonyl chloride group, which can interact with nucleophilic sites in biological molecules. This interaction can lead to covalent modifications that alter the function of proteins and other biomolecules.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, research indicates that certain 5-oxopyrolidine derivatives exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependency of these derivatives suggests that specific modifications can enhance their anticancer properties.
Case Study: Anticancer Activity Evaluation
In a study assessing various derivatives, compounds were tested for their effects on A549 and non-cancerous HSAEC-1 KT cells:
- Method : MTT assay was used to evaluate cell viability after treatment with a fixed concentration of 100 µM for 24 hours.
- Results :
- Compound with carboxylic acid substitution showed a reduction in A549 viability to 66%.
- Certain derivatives demonstrated lower cytotoxicity towards non-cancerous cells, indicating selective anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that related compounds exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Case Study: Antimicrobial Activity Evaluation
Research focused on the antimicrobial efficacy against clinically significant pathogens:
- Pathogens Tested :
- Multidrug-resistant Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Findings :
- Certain derivatives exhibited MIC values comparable to established antibiotics like vancomycin.
- A specific derivative demonstrated significant antibacterial activity independent of existing resistance mechanisms.
Q & A
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
